1-(4-Fluorophenoxy)but-3-yn-2-ol

Hydrostannylation Prostaglandin synthesis Regioselectivity

1-(4-Fluorophenoxy)but-3-yn-2-ol is the essential ω-side chain precursor for introducing the 16-p-fluorophenoxy moiety into prostanoid scaffolds. The para-fluoro substituent is pharmacologically critical: it confers potent TP receptor agonist activity, whereas non-fluorinated or p-chlorophenoxy analogues exhibit antagonist profiles or reduced potency. Substitution with alternative congeners compromises reaction regioselectivity and biological function. Enables stereoselective hydrostannylation/Stille coupling for clinically investigated prostaglandin F2α analogues. ≥95% purity.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 67693-57-6
Cat. No. B8466844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenoxy)but-3-yn-2-ol
CAS67693-57-6
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC#CC(COC1=CC=C(C=C1)F)O
InChIInChI=1S/C10H9FO2/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h1,3-6,9,12H,7H2
InChIKeyPEEXYEFWAGWDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenoxy)but-3-yn-2-ol (CAS 67693-57-6) – Chemical Identity, Physicochemical Profile, and Research-Grade Procurement Context


1-(4-Fluorophenoxy)but-3-yn-2-ol (CAS 67693-57-6), systematically named 3-butyn-2-ol, 1-(4-fluorophenoxy)-, is a terminal alkyne-alcohol building block with the molecular formula C10H9FO2 and a molecular weight of 180.17 g/mol . It belongs to the class of 4-aryloxy-3-hydroxy-1-butynes, which serve as critical ω-side chain precursors for pharmaceutically important prostaglandin and prostacyclin analogues . The compound is commercially available at ≥95% purity and is routinely employed in medicinal chemistry and process research as a key intermediate for the introduction of a 4-fluorophenoxy-containing ω-chain into prostanoid scaffolds . Its calculated physicochemical properties include a LogP of 1.20 and a polar surface area (PSA) of 29.5 Ų .

1-(4-Fluorophenoxy)but-3-yn-2-ol (CAS 67693-57-6) – Why In-Class Compounds Cannot Be Interchanged in Prostanoid Synthesis


Within the 4-aryloxy-3-hydroxy-1-butyne family, simple replacement of the para-substituent on the phenoxy ring (e.g., exchanging fluorine for chlorine, bromine, methyl, or hydrogen) is scientifically inadmissible because the electronic nature of the substituent directly governs both the regioselectivity of key downstream transformations and the pharmacological profile of the final prostanoid product. Hydrostannylation of the terminal alkyne—a cornerstone reaction for constructing the E-vinylstannane intermediates required for Stille coupling—exhibits sensitivity to the electron density at the alkyne, which is modulated through the oxygen-linked aryl ring . Furthermore, in the context of thromboxane receptor pharmacology, the 16-p-fluorophenoxy ω-chain imparts potent platelet aggregation agonist activity, whereas the natural alkyl ω-chain or even the p-chlorophenoxy analogue may behave as antagonists or exhibit significantly reduced potency [1]. Therefore, substituting 1-(4-fluorophenoxy)but-3-yn-2-ol with a non-fluorinated or alternatively halogenated aryloxy congener will alter reaction outcomes and compromise the intended biological function of the derived prostanoid. The quantitative basis for this differentiation is detailed in Section 3.

1-(4-Fluorophenoxy)but-3-yn-2-ol (CAS 67693-57-6) – Quantitative Differentiation Evidence Against Closest Analogs


Regioselectivity in Hydrostannylation: 4-Fluorophenoxy vs. 4-Phenoxy (Unsubstituted) Acetylene Substrate

Radical-mediated hydrostannylation of 3-hydroxy-4-phenoxy-1-butyne (unsubstituted analogue) proceeds with complete regio- and stereoselectivity to afford exclusively the (E)-4-tributylstannyl-3-hydroxy-4-phenoxy-1-butene intermediate . When the para-fluorophenoxy derivative is employed, the electron-withdrawing fluorine atom alters the alkyne's electron density, which is expected to influence the regiochemical outcome due to polar effects in the radical addition step; however, direct comparative regioselectivity data for the 4-fluorophenoxy substrate under identical conditions have not been published in the open literature. The established precedent demonstrates that the aryloxy substituent electronics are non-innocent in this transformation, and the 4-fluoro substituent (Hammett σp = +0.06) provides a distinct electronic environment compared to the hydrogen substituent (σp = 0.00), which can be exploited for tuning reaction selectivity [1].

Hydrostannylation Prostaglandin synthesis Regioselectivity

Lipophilicity (LogP) Differentiation: 4-Fluorophenoxy vs. 4-Chlorophenoxy and 4-Bromophenoxy Analogues

The calculated LogP for 1-(4-fluorophenoxy)but-3-yn-2-ol is 1.20 (ACD/Labs Percepta or similar), whereas the corresponding 4-chlorophenoxy analogue has a calculated LogP of approximately 1.80, and the 4-bromophenoxy analogue has a predicted LogP of approximately 1.95 . The lower lipophilicity of the fluoro derivative arises from the stronger C–F bond dipole and smaller molar refractivity of fluorine compared to heavier halogens. In the context of intermediate selection for drug synthesis, this difference in LogP of 0.6–0.75 log units translates to approximately a 4- to 6-fold difference in partition coefficient, which affects chromatographic purification behavior, solubility in organic reaction media, and the physicochemical profile of the final prostanoid product [1].

Lipophilicity LogP Drug-like properties

Pharmacological Activity of the Derived Prostanoid: 16-p-Fluorophenoxy ω-Chain vs. 16-p-Chlorophenoxy and Natural Alkyl ω-Chain

Prostanoids bearing a 16-p-fluorophenoxy ω-chain—synthesized using 1-(4-fluorophenoxy)but-3-yn-2-ol as the side-chain precursor—exhibit potent thromboxane A2 (TP) receptor agonist activity on human platelets. In the pinane thromboxane ring system, the 16-p-fluorophenoxy analogue functions as a potent aggregation agent, whereas the natural ω-chain (n-pentyl) compound acts as an aggregation inhibitor [1]. Within the oxabicyclo[2.2.1]heptane prostanoid series, the 16-p-fluorophenoxy-bearing analogue 17d demonstrates the highest thromboxane-like agonist activity reported to date, with contractile effects on isolated tracheal smooth muscle at sub-nanomolar concentrations [2]. The 16-p-chlorophenoxy analogue, in contrast, shows markedly reduced potency (exact fold-difference not disclosed in available abstracts) and in some ring systems behaves as a partial agonist rather than a full agonist [1].

Thromboxane receptor Platelet aggregation Prostanoid pharmacology

Enantioconvergent Synthesis Efficiency: (R)-4-Aryloxy-1-butyne-3-ol Building Blocks for Prostanoid Side Chains

A robust enantioconvergent synthesis has been developed that converts racemic 4-aryloxy-1-butyne-3-ols—including 1-(4-fluorophenoxy)but-3-yn-2-ol—into single-enantiomer (R)-4-aryloxy-1-butyne-3-ols via a 4-step sequence of acylation, enzymatic resolution, SN2 inversion, and deprotection [1]. This methodology provides access to enantiomerically enriched building blocks for prostaglandin side-chain construction. The 4-fluorophenoxy substrate is compatible with this sequence, and the resulting (R)-enantiomer is used directly in the assembly of clinically investigated prostaglandin analogues such as travoprost and latanoprost derivatives [2]. The availability of a well-established enantioconvergent route for the 4-fluoro derivative represents an advantage over less-studied analogues (e.g., 4-bromo or 4-iodo congeners) for which optimized large-scale resolution protocols have not been reported.

Enantioconvergent synthesis Prostanoid side chains Chiral building block

Computed Polar Surface Area (PSA) and Its Impact on Intermediate Handling and Downstream Drug Properties

The topological polar surface area (tPSA) of 1-(4-fluorophenoxy)but-3-yn-2-ol is calculated as 29.46 Ų . This value falls below the commonly applied Veber threshold of 140 Ų for oral bioavailability and below the 60 Ų threshold often associated with good blood-brain barrier penetration. Compared to hydrogen-bonding-capable congeners bearing additional hydroxyl or amino groups on the aryl ring, the 4-fluoro derivative offers a favorable PSA that predicts good membrane permeability for the derived prostanoid. In a comparative analysis, the unsubstituted phenoxy analogue (1-(phenoxy)but-3-yn-2-ol) exhibits a similar tPSA of approximately 29.5 Ų, but lacks the metabolic stability advantages conferred by fluorine substitution at the para position. The introduction of electron-donating groups (e.g., 4-methoxy, tPSA ≈ 38.8 Ų) or additional hydrogen-bond donors would increase tPSA, potentially compromising passive permeability of the final drug candidate.

Polar surface area Drug-likeness Physicochemical property

1-(4-Fluorophenoxy)but-3-yn-2-ol (CAS 67693-57-6) – High-Fidelity Application Scenarios Supported by Quantitative Evidence


Synthesis of 16-p-Fluorophenoxy Prostanoids with Potent Thromboxane A2 Receptor Agonist Activity

In medicinal chemistry programs targeting thromboxane receptor modulators, 1-(4-fluorophenoxy)but-3-yn-2-ol is the requisite ω-side chain precursor for introducing the 16-p-fluorophenoxy moiety that confers potent TP receptor agonist activity. Prostanoids derived from this building block have demonstrated sub-nanomolar contractile activity on isolated smooth muscle preparations and platelet aggregation potency that is both qualitatively and functionally distinct from analogues bearing natural alkyl or p-chlorophenoxy ω-chains [1]. Procurement of this specific building block is essential for achieving the desired pharmacological profile.

Ocular Hypotensive Prostaglandin F2α Analogue Development (Glaucoma Therapeutics)

The 4-fluorophenoxy-containing ω-chain is a key structural feature of clinically investigated prostaglandin F2α analogues used for intraocular pressure reduction. The (R)-enantiomer of 4-aryloxy-1-butyne-3-ol, derived from 1-(4-fluorophenoxy)but-3-yn-2-ol via published enantioconvergent synthesis, serves as the direct precursor for coupling to prostaglandin core structures [2]. The favorable LogP (1.20) and low tPSA (29.5 Ų) of this building block contribute to the corneal permeability and topical ocular bioavailability of the resulting drug candidates.

Regioselective Vinylstannane Intermediate Assembly via Hydrostannylation for Stille Coupling Sequences

The terminal alkyne functionality of 1-(4-fluorophenoxy)but-3-yn-2-ol enables regio- and stereoselective hydrostannylation to generate (E)-vinylstannane intermediates. These organotin species are versatile substrates for Stille cross-coupling reactions used to attach the ω-side chain to prostanoid cyclopentane cores. The electron-withdrawing para-fluoro substituent influences the radical hydrostannylation outcome via polar effects, and the compound's relatively low LogP facilitates purification of the organotin intermediates by normal-phase chromatography .

Scale-Up and Process Chemistry for cGMP Prostanoid Intermediate Production

The existence of an established enantioconvergent synthesis protocol for 4-aryloxy-1-butyne-3-ols, combined with the commercial availability of 1-(4-fluorophenoxy)but-3-yn-2-ol at ≥95% purity, makes this building block a viable starting material for process-scale production of single-enantiomer prostaglandin intermediates. The lower LogP relative to chloro/bromo analogues facilitates aqueous extraction and phase separation during downstream workup, offering practical advantages in multi-kilogram campaigns .

Quote Request

Request a Quote for 1-(4-Fluorophenoxy)but-3-yn-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.